BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of (-)-Phenylglycinol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (-)-Phenylglycinol

Cat. No.: B122099

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
compound (-)-Phenylglycinol, also known as (R)-(-)-2-Phenylglycinol. The information
presented herein is essential for the identification, characterization, and quality control of this
important building block in pharmaceutical synthesis. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (-)-Phenylglycinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.38-7.25 m - 5H CeHs
4.11 dd 7.9,4.2 1H CH-NH:z
CH2-OH (one
3.70 dd 11.1,4.2 1H
proton)
CH2-OH (one
3.56 dd 11.1,7.9 1H
proton)
2.15 brs - 3H NHz, OH
Solvent: CDCls, Instrument Frequency: 90 MHz
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Assignment

142.1 C (Aromatic, C1")
128.4 CH (Aromatic, C3'/C5")
127.4 CH (Aromatic, C4")
126.4 CH (Aromatic, C2'/C6")
68.3 CH2-OH

58.4 CH-NH:z

Solvent: CDCls, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

3370 - 3290 Strong, Broad O-H, N-H stretching
3060, 3030 Medium C-H stretching (aromatic)
2930, 2870 Medium C-H stretching (aliphatic)

1600, 1495, 1455

Medium to Strong

C=C stretching (aromatic ring)

1060

Strong

C-O stretching

760, 700

Strong

C-H out-of-plane bending

(monosubstituted benzene)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

mlz Relative Intensity (%) Assignment

137 5 [M]* (Molecular lon)
107 100 [M - CH20H]*

106 95 [M - CH20H - HJ*
79 40 [CeHsN]*

77 35 [CeHs]*

30 60 [CH2NH2]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

1. Sample Preparation:
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Approximately 10-20 mg of (-)-Phenylglycinol was dissolved in about 0.7 mL of deuterated
chloroform (CDCIs).

The solution was transferred to a 5 mm NMR tube.

. Data Acquisition:

1H and 13C NMR spectra were recorded on a 90 MHz NMR spectrometer.

For *H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise
ratio, typically 16 or 32 scans.

For 13C NMR, a larger number of scans (e.g., 1024 or more) were necessary due to the low
natural abundance of the 13C isotope. A proton-decoupled sequence was used to simplify the
spectrum and enhance signal intensity.

. Data Processing:

The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-
domain spectrum.

Phase and baseline corrections were applied to the spectrum.

Chemical shifts were referenced to the residual solvent peak of CDCls (6 7.26 ppm for *H
and o 77.16 ppm for 13C).

FT-IR Spectroscopy

1

2

. Sample Preparation (KBr Pellet Method):

A small amount of (-)-Phenylglycinol (1-2 mg) was finely ground with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

. Data Acquisition:

A background spectrum of the empty sample compartment was recorded.
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The KBr pellet containing the sample was placed in the sample holder of the FT-IR
spectrometer.

The spectrum was recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1.

3. Data Processing:

The sample spectrum was ratioed against the background spectrum to produce the final
transmittance or absorbance spectrum.

Mass Spectrometry

1. Sample Introduction:

o A small amount of the (-)-Phenylglycinol sample was introduced into the mass
spectrometer, typically via a direct insertion probe for solid samples.

2. lonization:

o The sample was vaporized and then ionized using Electron lonization (EIl) with an electron
beam energy of 70 eV.

3. Mass Analysis:

e The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer.

4. Detection:

e The abundance of each ion was measured by an electron multiplier detector, and the data
was plotted as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (-)-
Phenylglycinol.
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Workflow for Spectroscopic Analysis of (-)-Phenylglycinol
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Caption: Logical workflow for the spectroscopic analysis of (-)-Phenylglycinol.
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 To cite this document: BenchChem. [Spectroscopic Profile of (-)-Phenylglycinol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122099#phenylglycinol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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